4-Bromo-2-methyl-1-benzofuran-7-carboxylic acid
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Overview
Description
4-Bromo-2-methyl-1-benzofuran-7-carboxylic acid is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This specific compound is characterized by the presence of a bromine atom at the fourth position, a methyl group at the second position, and a carboxylic acid group at the seventh position on the benzofuran ring.
Mechanism of Action
Target of Action
Benzofuran compounds, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . This suggests that these compounds may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these pathways.
Mode of Action
Benzofuran derivatives have been shown to interact with their targets in a variety of ways, often leading to changes in cellular function . For example, some benzofuran compounds have been found to inhibit the growth of cancer cells
Biochemical Pathways
Given the broad range of biological activities exhibited by benzofuran compounds, it is likely that they affect multiple pathways . For example, their anti-tumor activity suggests that they may interfere with pathways involved in cell growth and division. Their antibacterial and antiviral activities suggest that they may also interfere with pathways involved in microbial growth and replication.
Result of Action
Benzofuran compounds have been shown to have significant cell growth inhibitory effects on different types of cancer cells . This suggests that these compounds may induce cell death or inhibit cell proliferation, potentially through interactions with key proteins or enzymes involved in these processes.
Biochemical Analysis
Biochemical Properties
4-Bromo-2-methyl-1-benzofuran-7-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, benzofuran derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation . The interactions between this compound and these biomolecules are primarily through binding to active sites, leading to enzyme inhibition or activation. This compound’s ability to modulate enzyme activity makes it a potential candidate for therapeutic applications.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that benzofuran derivatives can induce apoptosis in cancer cells by activating specific signaling pathways . Additionally, this compound may alter gene expression patterns, leading to changes in cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it may inhibit enzymes involved in DNA replication, thereby preventing cancer cell proliferation . Additionally, this compound can modulate gene expression by interacting with transcription factors, leading to changes in cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that benzofuran derivatives can remain stable under specific conditions, but may degrade over time, leading to reduced efficacy . Long-term exposure to this compound in in vitro and in vivo studies has shown potential changes in cellular function, including alterations in cell growth and metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as inhibiting tumor growth . At higher doses, it may cause toxic or adverse effects, including damage to normal cells and tissues. Understanding the dosage threshold is crucial for developing safe and effective therapeutic applications of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, benzofuran derivatives have been shown to affect the metabolism of cancer cells by inhibiting key metabolic enzymes . This compound’s role in metabolic pathways highlights its potential as a therapeutic agent for metabolic disorders.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound interacts with specific transporters and binding proteins, facilitating its localization and accumulation in target tissues . Understanding the transport mechanisms of this compound is essential for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a vital role in its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . The localization of this compound within cells can influence its interactions with biomolecules and its overall efficacy.
Preparation Methods
The synthesis of 4-Bromo-2-methyl-1-benzofuran-7-carboxylic acid can be achieved through various synthetic routes. One common method involves the bromination of 2-methyl-1-benzofuran-7-carboxylic acid using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures .
Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. These methods often utilize automated systems to ensure consistent product quality and minimize human error .
Chemical Reactions Analysis
4-Bromo-2-methyl-1-benzofuran-7-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran complex (BH3-THF).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzofuran derivatives, while oxidation and reduction reactions can modify the functional groups on the benzofuran ring .
Scientific Research Applications
4-Bromo-2-methyl-1-benzofuran-7-carboxylic acid has several scientific research applications:
Comparison with Similar Compounds
4-Bromo-2-methyl-1-benzofuran-7-carboxylic acid can be compared with other benzofuran derivatives, such as:
2-Methyl-1-benzofuran-7-carboxylic acid: Lacks the bromine atom, which may result in different reactivity and biological activity.
4-Bromo-1-benzofuran-7-carboxylic acid: Lacks the methyl group, which can influence its chemical properties and interactions with biological targets.
4-Bromo-2-methyl-1-benzofuran-5-carboxylic acid: The position
Properties
IUPAC Name |
4-bromo-2-methyl-1-benzofuran-7-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrO3/c1-5-4-7-8(11)3-2-6(10(12)13)9(7)14-5/h2-4H,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLSSAROQVAPOJR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC(=C2O1)C(=O)O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.